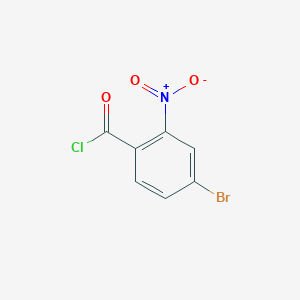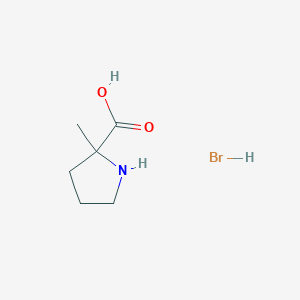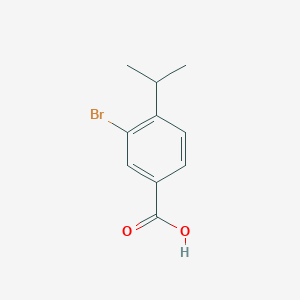
1-amino-2-metilpropan-1-il)-3-(3,5-dimetil-1H-pirazol-1-il)
Descripción general
Descripción
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Aplicaciones Científicas De Investigación
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various nitrogen bases .
Mode of Action
The compound interacts with its targets through a series of reactions. For instance, substituted compounds with a similar structure react differently with nitrogen bases having different numbers of labile hydrogen atoms . Treatment of these compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent .
Biochemical Pathways
Reactions with primary amines are accompanied by cleavage of certain rings with the formation of corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but the nitriles thus formed undergo fast cyclization to give new diamino derivatives .
Pharmacokinetics
A compound with a similar structure was found to have high solubility in saline at ph 7, suggesting good bioavailability .
Result of Action
The reactions of similar compounds with primary amines lead to the formation of enamino nitriles .
Action Environment
The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine can be influenced by various environmental factors. For instance, the reactions of similar compounds with nitrogen bases can vary depending on the number of labile hydrogen atoms present .
Análisis Bioquímico
Biochemical Properties
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The compound’s interaction with acetylcholinesterase can inhibit the enzyme’s activity, leading to alterations in neurotransmission. Additionally, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine has been shown to interact with other biomolecules such as reactive oxygen species, influencing oxidative stress levels within cells .
Cellular Effects
The effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by affecting transcription factors and signaling molecules, leading to changes in cellular metabolism and function. For instance, it may upregulate antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine exerts its effects through several mechanisms. It binds to specific sites on enzymes such as acetylcholinesterase, inhibiting their activity . This binding interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and other oxidoreductases, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in cellular energy production and redox balance, which are critical for maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of the compound within tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with its target enzymes and proteins, thereby modulating cellular processes more effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methylpropan-1-amine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propylamine: Similar structure but lacks the methyl group on the propyl chain.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Contains a pyridine ring instead of the propyl chain.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Contains a cyanoacetyl group instead of the amine group
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(5-10)6-12-9(3)4-8(2)11-12/h4,7H,5-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNJWRTQWHBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269851 | |
| Record name | β,3,5-Trimethyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-56-6 | |
| Record name | β,3,5-Trimethyl-1H-pyrazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,3,5-Trimethyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


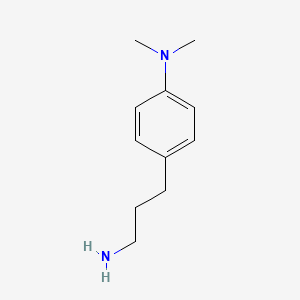
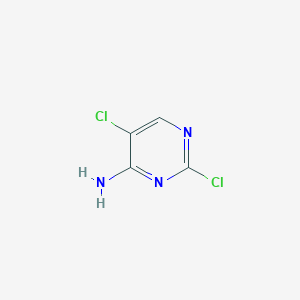
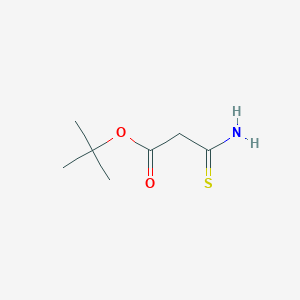

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1286467.png)

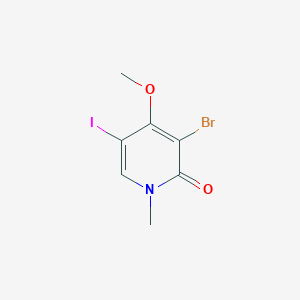
![Ruthenium, [N-[(1S,2S)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene]-](/img/structure/B1286477.png)
